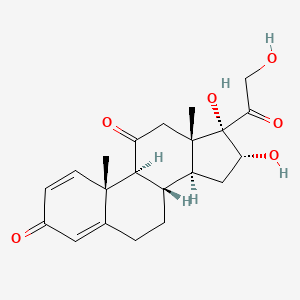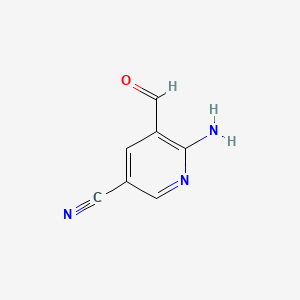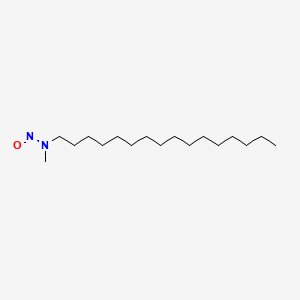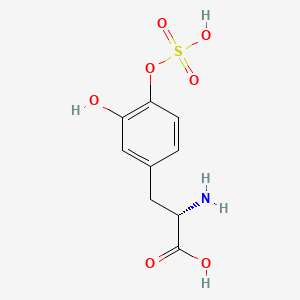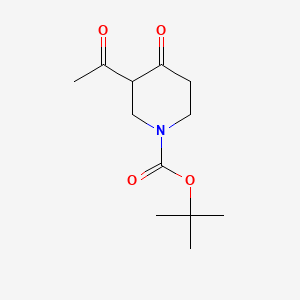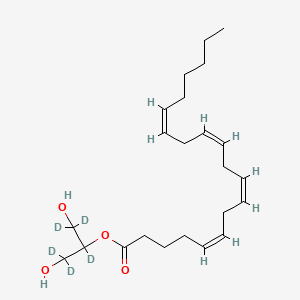
Propafenone dimer
Vue d'ensemble
Description
Propafenone dimer is a chemical compound derived from propafenone, which is a class 1C antiarrhythmic agent. Propafenone is primarily used to manage and treat atrial and ventricular arrhythmias by inhibiting sodium channels in cardiac cells, thereby reducing excitability . The dimer form of propafenone is of interest due to its potential enhanced pharmacological properties and stability.
Applications De Recherche Scientifique
Propafenone dimer has several scientific research applications:
Chemistry: It is used as a model compound to study the effects of dimerization on pharmacological properties.
Biology: Research on this compound helps understand its interactions with biological molecules and its potential therapeutic effects.
Medicine: this compound is investigated for its potential use in treating arrhythmias and other cardiovascular conditions.
Industry: The compound is studied for its stability and efficacy in various formulations and delivery systems
Mécanisme D'action
Target of Action
Propafenone dimer primarily targets the sodium channels in cardiac muscle cells . These channels play a crucial role in the generation and propagation of action potentials in the heart, which are essential for normal cardiac rhythm .
Mode of Action
This compound acts by inhibiting sodium channels , restricting the entry of sodium into cardiac cells . This results in a decrease in the excitability of the cells . This compound is more selective for cells with a high rate, but also blocks normal cells more than class Ia or Ib anti-arrhythmic medications .
Biochemical Pathways
The major metabolic pathway for this compound begins with aromatic ring hydroxylation , a pathway that may be determined by genetic factors . This metabolic process is crucial for the drug’s elimination from the body .
Pharmacokinetics
This compound is well absorbed and is predominantly bound to α1-acid glycoprotein in the plasma . The enantiomers display stereoselective disposition characteristics, with the R-enantiomer being cleared more quickly . This compound undergoes extensive presystemic clearance that is saturable, with bioavailability increasing as dosage increases . The elimination half-life is 5 to 8 hours in most patients, although a range of 2 to 32 hours has been reported .
Result of Action
The result of this compound’s action is a reduction in cardiac arrhythmias . By inhibiting sodium channels and decreasing the excitability of cardiac cells, this compound can effectively manage conditions associated with rapid heartbeats such as atrial and ventricular arrhythmias .
Action Environment
The efficacy and safety of this compound can be influenced by various environmental factors. For instance, it is metabolized primarily in the liver , so liver function can significantly impact the drug’s action and efficacy. Additionally, the drug’s absorption and bioavailability can be affected by food intake . Therefore, it is recommended to take this compound after meals . Furthermore, the drug’s action can be influenced by genetic factors, as the major metabolic pathway for this compound may be determined by genetic factors .
Safety and Hazards
Propafenone is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed . It is recommended to wear personal protective equipment/face protection, ensure adequate ventilation, avoid getting it in eyes, on skin, or on clothing, avoid ingestion and inhalation, avoid dust formation, and keep containers tightly closed in a dry, cool, and well-ventilated place .
Analyse Biochimique
Biochemical Properties
Propafenone dimer interacts with various enzymes, proteins, and other biomolecules. The main metabolic pathway of Propafenone is ring hydroxylation to 5-OH-propafenone, primarily mediated by CYP2D6 . An additional route of Propafenone metabolism is N-demethylation to N-despropylpropafenone, primarily mediated via CYP3A4 and CYP1A2 .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by blocking the fast inward sodium current, which affects cell signaling pathways and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It blocks the fast inward sodium current in all cardiac and other excitable tissues .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as CYP2D6, CYP1A2, and CYP3A4
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of propafenone involves several key steps:
Reaction of 2’-hydroxyacetophenone with epichlorohydrin: This step forms 2-(2’,3’-epoxypropoxy)-acetophenone.
Reaction with propylamine: The resulting compound is then reacted with propylamine to form 2-(2’-hydroxy-3’-propylaminopropoxy)-acetophenone.
Reaction with benzaldehyde: This intermediate is then reacted with benzaldehyde, accompanied by the elimination of water, to form 2-(2’-hydroxy-3’-propylaminopropoxy)-benzalacetophenone.
Hydrogenation: The final step involves hydrogenation to yield propafenone.
Industrial Production Methods
Industrial production of propafenone typically follows the same synthetic route but on a larger scale. The process involves careful control of reaction conditions, such as temperature, pressure, and pH, to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Propafenone dimer undergoes various chemical reactions, including:
Oxidation: Propafenone can be oxidized to form various metabolites.
Reduction: Reduction reactions can modify the functional groups on the propafenone molecule.
Substitution: Substitution reactions can occur at different positions on the aromatic ring or the side chains.
Common Reagents and Conditions
Oxidizing agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing agents: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution reagents: Halogens, alkyl groups, and other substituents can be introduced using appropriate reagents under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield alcohols or amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
Flecainide: Another class 1C antiarrhythmic agent with similar sodium channel blocking properties.
Encainide: A compound with similar antiarrhythmic effects but different pharmacokinetic properties.
Moricizine: A class 1C antiarrhythmic agent with a different chemical structure but similar therapeutic use.
Uniqueness
Propafenone dimer is unique due to its potential enhanced stability and pharmacological properties compared to its monomeric form. The dimerization may lead to improved therapeutic effects and reduced side effects, making it a promising candidate for further research and development .
Propriétés
IUPAC Name |
1-[2-[2-hydroxy-3-[[2-hydroxy-3-[2-(3-phenylpropanoyl)phenoxy]propyl]-propylamino]propoxy]phenyl]-3-phenylpropan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C39H45NO6/c1-2-25-40(26-32(41)28-45-38-19-11-9-17-34(38)36(43)23-21-30-13-5-3-6-14-30)27-33(42)29-46-39-20-12-10-18-35(39)37(44)24-22-31-15-7-4-8-16-31/h3-20,32-33,41-42H,2,21-29H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQHIGTXXXXQHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC(COC1=CC=CC=C1C(=O)CCC2=CC=CC=C2)O)CC(COC3=CC=CC=C3C(=O)CCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C39H45NO6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
623.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1346603-80-2 | |
| Record name | Propafenone dimer | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1346603802 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PROPAFENONE DIMER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0MP575RZ2K | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q1: The research paper mentions propafenone dimer as a potential drug candidate against COVID-19. What is the basis for this claim, and what further research is needed to confirm its efficacy and safety?
A1: The research paper [] utilized molecular docking studies to virtually screen a database of natural compounds for potential inhibitory activity against SARS-CoV-2. This compound was identified as a potential candidate due to its predicted binding affinity to a specific target on the virus.
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





